2,5-Dimethyl-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGZFDGAQVAGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292738 | |

| Record name | 2,5-dimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27022-97-5 | |

| Record name | 27022-97-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-3-nitrobenzoic Acid

Abstract

2,5-Dimethyl-3-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals and other specialized fine chemicals.[1] Its molecular structure, featuring methyl, nitro, and carboxylic acid groups, provides a versatile scaffold for further chemical modification. This guide provides a comprehensive overview of the principal synthesis pathway for this compound, focusing on the electrophilic nitration of 2,5-dimethylbenzoic acid. We will delve into the mechanistic underpinnings that dictate the reaction's regioselectivity, provide a detailed, field-proven experimental protocol, and discuss critical process parameters. This document is intended for researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthesis.

Chapter 1: The Primary Synthesis Pathway: Electrophilic Nitration of 2,5-Dimethylbenzoic Acid

The most direct and widely utilized method for synthesizing this compound is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 2,5-dimethylbenzoic acid. This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

1.1: Principle and Reaction Scheme

The reaction proceeds by treating 2,5-dimethylbenzoic acid with a potent nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2]

Reaction: 2,5-Dimethylbenzoic Acid + HNO₃/H₂SO₄ → this compound + H₂O

1.2: Mechanistic Insights: The Logic of Regioselectivity

The defining feature of this synthesis is the specific placement of the nitro group at the C-3 position of the benzene ring. This outcome, known as regioselectivity, is governed by the electronic effects of the substituents already present on the ring: the two methyl (-CH₃) groups and the carboxylic acid (-COOH) group.

-

Activating Ortho-, Para-Directors (Methyl Groups): The two methyl groups at positions 2 and 5 are electron-donating groups through inductive effects and hyperconjugation.[3] They activate the ring, making it more nucleophilic and prone to electrophilic attack. They direct incoming electrophiles to the positions ortho and para to themselves.

-

Deactivating Meta-Director (Carboxylic Acid Group): The carboxylic acid group is a strong electron-withdrawing group. It deactivates the ring, making it less reactive towards electrophiles. This group directs incoming electrophiles to the meta position (C-3 and C-5).[2]

The Combined Effect: The ultimate position of nitration is a result of the interplay between these directing effects.

-

The position ortho to the C-2 methyl group and meta to the carboxylic acid group is the C-3 position.

-

The position ortho to the C-5 methyl group and meta to the carboxylic acid group is the C-4 position.

-

The position para to the C-2 methyl group is the C-5 position, which is already occupied.

-

The position para to the C-5 methyl group is the C-2 position, also occupied.

Both the C-3 and C-4 positions are activated by a methyl group and directed meta by the carboxyl group. However, the C-3 position is sterically less hindered than the C-4 position, which is flanked by a methyl group and a carboxylic acid group. Therefore, the electrophilic attack by the nitronium ion preferentially occurs at the C-3 position, leading to the desired product, this compound.

1.3: Detailed Experimental Protocol

This protocol is a representative procedure based on established nitration methodologies for substituted benzoic acids.[4][5][6] Researchers must adapt this procedure to their specific laboratory conditions and adhere to all institutional safety guidelines.

Materials and Reagents:

-

2,5-Dimethylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Ethanol or Acetonitrile (for recrystallization)

Procedure:

-

Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 10.0 g of 2,5-dimethylbenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. Maintain the temperature of the solution between 0 °C and 5 °C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This mixing is highly exothermic and should be performed in an ice bath to keep the mixture cool.

-

Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzoic acid. The rate of addition must be controlled to ensure the reaction temperature does not exceed 10 °C.[5] Vigorous stirring is crucial to ensure efficient mixing and heat dissipation.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Product Isolation (Quenching): Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker. This will cause the crude product to precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

-

Purification (Recrystallization): The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent, such as an ethanol/water or acetonitrile/water mixture.[4] Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

1.4: Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Figure 1: Experimental Workflow.

Chapter 2: Process Considerations and Alternative Methods

2.1: Critical Parameters and Their Impact

The success of the synthesis hinges on the careful control of several key parameters. Deviations can lead to lower yields, the formation of unwanted isomers, or dinitrated byproducts.

| Parameter | Optimal Range | Rationale & Impact of Deviation |

| Temperature | 0-10 °C (during addition) | Rationale: Nitration is a highly exothermic reaction. Low temperatures control the reaction rate, preventing thermal runaway and minimizing the formation of dinitrated and other side products.[2] Deviation: Higher temperatures can lead to the formation of unwanted isomers and increase the risk of over-nitration. |

| Acid Concentration | Concentrated (98% H₂SO₄, 70% HNO₃) | Rationale: Concentrated acids are essential for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[2] Deviation: Using dilute acids will significantly slow down or completely halt the reaction, resulting in very low or no yield. |

| Rate of Addition | Slow, dropwise | Rationale: A slow addition rate allows for effective heat dissipation and maintains the low reaction temperature. Deviation: Rapid addition can cause a sudden temperature spike, leading to the issues described above. |

| Stirring | Vigorous and constant | Rationale: Ensures homogeneity of the reaction mixture, promoting efficient reaction and preventing localized overheating. Deviation: Poor stirring can lead to an uneven reaction and reduced yield. |

| Work-up | Quenching on ice | Rationale: Rapidly stops the reaction and precipitates the organic product, which is insoluble in the cold aqueous acidic medium.[6] Deviation: Improper quenching can result in incomplete precipitation and product loss. |

2.2: Alternative Synthesis Routes

While direct nitration of 2,5-dimethylbenzoic acid is the most common approach, other theoretical pathways exist, such as the oxidation of a corresponding toluene derivative. For instance, a multi-step synthesis could involve:

-

Nitration of p-Xylene: Nitration of 1,4-dimethylbenzene (p-xylene) to produce 2,5-dimethylnitrobenzene.

-

Oxidation: Oxidation of one of the methyl groups of 2,5-dimethylnitrobenzene to a carboxylic acid. This can be a challenging step, often requiring harsh conditions that might affect the nitro group. A patent describes a method for preparing 3-nitro-2-methylbenzoic acid via the oxidation of 3-nitro-o-xylene using oxygen in the presence of a catalyst.[7]

These alternative routes are generally more complex, involve more steps, and may result in lower overall yields compared to the direct nitration of 2,5-dimethylbenzoic acid, making the latter the preferred method for its efficiency and directness.

Chapter 3: Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 2,5-dimethylbenzoic acid.

Caption: Figure 2: Reaction Mechanism.

Conclusion

The synthesis of this compound via electrophilic nitration of 2,5-dimethylbenzoic acid is a robust and efficient method. The regiochemical outcome is logically determined by the directing effects of the existing substituents on the aromatic ring. Success in the laboratory is contingent upon strict adherence to the protocol, particularly the control of reaction temperature and the use of concentrated acids. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently and safely perform this synthesis, enabling the production of this important chemical intermediate for further research and development applications.

References

-

PrepChem. (2023). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved from [Link]

-

Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

- Google Patents. (2020). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.

-

RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

Sources

- 1. This compound | 27022-97-5 | FD70544 [biosynth.com]

- 2. sga.profnit.org.br [sga.profnit.org.br]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

CAS number 27022-97-5 properties and structure

An In-Depth Technical Guide to 2,5-Dimethyl-3-nitrobenzoic Acid (CAS Number: 27022-97-5)

Introduction

This compound, identified by the CAS number 27022-97-5, is a specialized aromatic carboxylic acid. Its molecular framework is distinguished by a benzoic acid core functionalized with two methyl groups and a nitro group. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in various synthetic applications. This guide offers a comprehensive overview of its structure, properties, synthesis, and applications, tailored for professionals in chemical research and drug development.

Chemical Structure and Identification

The structural arrangement of this compound, with a nitro group positioned meta to the carboxylic acid and flanked by methyl groups, is key to its reactivity and utility.

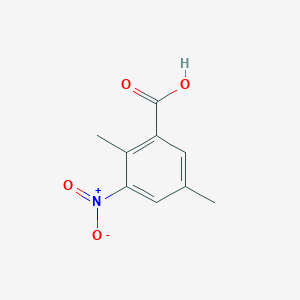

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for CAS 27022-97-5

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 27022-97-5[1][2] |

| Molecular Formula | C₉H₉NO₄[1][2][3][4][5] |

| Molecular Weight | 195.17 g/mol [1][2][3] |

| Canonical SMILES | CC1=CC(=C(C(=C1)[O-])C)C(=O)O[2][3] |

| InChI | InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)[2] |

| InChIKey | CXGZFDGAQVAGHA-UHFFFAOYSA-N[5] |

| Synonyms | Benzoic acid, 2,5-dimethyl-3-nitro-[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Not specified, though related compounds are often powders. | [6] |

| Boiling Point | 352.6 °C at 760 mmHg | [3][4] |

| Flash Point | 156 °C | [3][4] |

| Density | 1.333 g/cm³ | [4] |

| pKa (Predicted) | 3.10 ± 0.20 | [2] |

| Storage Temperature | 10°C - 25°C | [3] |

Synthesis and Reactivity

Synthetic Pathways

-

Nitration of 2,5-dimethylbenzoic acid: This would be a direct method, though it may produce a mixture of isomers requiring purification.

-

Oxidation of 2,5-dimethylnitrobenzene: This route offers regiochemical control if the corresponding nitro-xylene is readily available. A patent for a similar compound, 2-methyl-3-nitrobenzoic acid, describes the oxidation of 3-nitro-o-xylene using oxygen in the presence of a catalyst[7]. A similar process could likely be adapted.

Caption: A potential synthetic route to this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to an acyl chloride, and amide bond formation. These transformations are fundamental for incorporating the molecule into larger, more complex structures.

-

Nitro Group: The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid. It can also be reduced to an amine group (-NH₂), which then opens up a wide range of further derivatization possibilities, including diazotization and subsequent reactions to introduce other functionalities.

-

Aromatic Ring: The benzene ring is activated by the methyl groups and deactivated by the nitro and carboxyl groups towards electrophilic substitution. The positions for substitution will be directed by the combined electronic effects of these groups.

Applications in Research and Industry

This compound is primarily utilized as a versatile building block in organic synthesis.[3] Its applications span several areas of chemical research and development:

-

Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals.[3] The presence of multiple functional groups allows for the construction of complex molecular scaffolds that are often required for biological activity.

-

Fine and Specialty Chemicals: This compound is used in the preparation of high-quality fine chemicals.[3]

-

Dye Industry: Nitroaromatic compounds are precursors in the synthesis of various dyes and pigments.[8] The nitro group can be reduced to an amino group, which is a common step in the production of azo dyes. One supplier notes its application in the manufacturing of dyes.[9]

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance. Proper handling and personal protective equipment are essential.

Table 3: Hazard and Precautionary Information

| Category | Codes | Description |

| Hazard Statements | H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P280 | Wear protective gloves/eye protection/face protection.[3] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.[6] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[6]

Conclusion

This compound (CAS 27022-97-5) is a valuable chemical intermediate with a unique substitution pattern that provides a versatile platform for synthetic chemistry. Its utility in the pharmaceutical and dye industries underscores its importance as a building block for more complex molecules. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe use in a research and development setting.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

lookchem. (n.d.). Cas 1451-83-8,2-bromo-3-methylpropiophenone. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-bromo-3-methylpropiophenone CAS 1451-83-8. Retrieved from [Link]

-

Capot Chemical. (2025). MSDS of this compound. Retrieved from [Link]

- Google Patents. (n.d.). US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid.

-

MOLBASE. (n.d.). This compound - APOLLO-NMR. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]

-

IndiaMART. (n.d.). Liquid Technical Grade this compound, For Dyes, Purity. Retrieved from [Link]

- Google Patents. (n.d.). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.

Sources

- 1. This compound | C9H9NO4 | CID 257257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 27022-97-5 | FD70544 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. capotchem.com [capotchem.com]

- 7. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. indiamart.com [indiamart.com]

A Technical Guide to the Physicochemical Properties and Characterization of 2,5-Dimethyl-3-nitrobenzoic Acid

Executive Summary: This guide provides a comprehensive technical overview of 2,5-Dimethyl-3-nitrobenzoic acid (CAS No. 27022-97-5), a key chemical intermediate in pharmaceutical and fine chemical synthesis. We delve into its fundamental physicochemical properties, with a primary focus on the determination and verification of its molecular weight. This document outlines authoritative methods for its synthesis, purification, and structural elucidation through modern analytical techniques. Designed for researchers, chemists, and drug development professionals, this whitepaper serves as a practical reference, integrating theoretical principles with field-proven experimental protocols to ensure scientific integrity and reproducibility.

Compound Identification and Core Properties

Nomenclature and Chemical Identifiers

Precise identification is the cornerstone of chemical research and development. This compound is cataloged under several identifiers across major chemical databases, ensuring its unambiguous reference in procurement, synthesis, and regulatory documentation.

-

IUPAC Name : this compound[1]

Chemical Structure and Composition

The molecule's structure consists of a benzoic acid core functionalized with two methyl (-CH₃) groups at positions 2 and 5, and a nitro (-NO₂) group at the meta-position (3) relative to the carboxylic acid. This specific arrangement of electron-donating (methyl) and electron-withdrawing (nitro, carboxyl) groups dictates its reactivity and physical properties.

Caption: 2D representation of this compound.

Physicochemical Properties Summary

The compound's utility is defined by its physical and chemical properties. The data below, compiled from various chemical suppliers and databases, provides critical parameters for experimental design, safety assessment, and process chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 195.17 g/mol | [1][2][8][9] |

| Exact Mass | 195.05315777 Da | [1][6] |

| Appearance | Solid, fine needles or powder | [3][10] |

| Boiling Point | 352.6 °C (at 760 mmHg) | [2][6][9] |

| Flash Point | 156 °C | [2][9] |

| Density | 1.333 g/cm³ | [6] |

| pKa (Predicted) | 3.10 ± 0.20 | [7] |

| XLogP3 | 2.4 | [1][6] |

The Foundational Metric: Molecular Weight Determination

The molecular weight is a fundamental property derived from the molecular formula. Its accurate determination is the first step in confirming the identity and purity of a synthesized or procured compound.

Theoretical Calculation

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula (C₉H₉NO₄).

-

Carbon (C): 9 × 12.011 u = 108.099 u

-

Hydrogen (H): 9 × 1.008 u = 9.072 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 4 × 15.999 u = 63.996 u

The monoisotopic or exact mass, using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is 195.053 Da, a value critical for high-resolution mass spectrometry.[1][6]

Experimental Verification: Mass Spectrometry

Mass Spectrometry (MS) is the definitive analytical technique for experimentally verifying the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, techniques like Electrospray Ionization (ESI) are ideal. In negative ion mode (ESI-), the molecule loses a proton from the carboxylic acid group, forming the [M-H]⁻ ion with an expected m/z of ~194.05. High-Resolution Mass Spectrometry (HRMS) can measure this value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Workflow for Molecular Weight Verification

The process of confirming a compound's identity is a self-validating system, beginning with synthesis and culminating in precise analytical characterization.

Caption: Workflow for the experimental verification of molecular weight.

Synthesis and Purification Protocol

Rationale for Synthetic Strategy

This compound is synthesized via electrophilic aromatic substitution. The starting material is 2,5-dimethylbenzoic acid (isoxylic acid).[11] The carboxylic acid is a meta-directing deactivator, while the two methyl groups are ortho-, para-directing activators. The directing effects combine to favor nitration at the C3 and C6 positions. Steric hindrance from the adjacent methyl and carboxyl groups at C2 and C1 makes the C3 position the most probable site for nitration. A controlled reaction temperature is crucial to prevent over-nitration and oxidation of the methyl groups.

Protocol: Synthesis via Nitration of 2,5-Dimethylbenzoic Acid

This protocol is adapted from standard nitration procedures for substituted benzoic acids.[12][13]

-

Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylbenzoic acid (1 equivalent).

-

Acidic Medium : Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 equivalents) while stirring to completely dissolve the starting material.

-

Nitration : Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (~1 equivalent) in a separate flask, pre-chilled in an ice bath.

-

Addition : Add the cold nitrating mixture dropwise to the flask containing the benzoic acid solution via the dropping funnel. Causality : This slow, dropwise addition is critical to maintain the reaction temperature below 10 °C, which minimizes the formation of dinitrated byproducts and ensures regioselectivity.

-

Reaction : After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quenching : Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This precipitates the crude product.

-

Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.

Protocol: Purification by Recrystallization

Purity is paramount for subsequent applications. Recrystallization is an effective method for purifying the crude solid product.

-

Solvent Selection : Choose a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, in which the compound is soluble when hot but sparingly soluble when cold.

-

Dissolution : Dissolve the crude product in the minimum amount of boiling solvent.

-

Decolorization : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Filtration : Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Relevance in Research and Drug Development

A Versatile Chemical Intermediate

This compound is not an end-product but a valuable building block in organic synthesis.[2] Its utility stems from the presence of three distinct functional groups that can be selectively modified. For drug development professionals, such intermediates provide a scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs).[14][15]

Synthetic Utility of Functional Groups

The molecule's true power lies in the orthogonal reactivity of its functional groups. The nitro group and the carboxylic acid can be transformed into a wide array of other functionalities, opening pathways to diverse chemical libraries.

Caption: Key synthetic transformations of the nitro and carboxyl groups.

The reduction of the nitro group to an amine is particularly significant, yielding an aniline derivative that is a precursor to many nitrogen-containing heterocycles—a common motif in pharmaceuticals.[14] The carboxylic acid provides a handle for forming esters and amides, enabling the molecule to be coupled with other fragments in a larger synthetic scheme.[14]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 257257, this compound. Retrieved from [Link]

-

Chemsavers, Inc. (n.d.). This compound 1g. Retrieved from [Link]

- Google Patents (1984). US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid.

-

Wikipedia (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

Luminix Health (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]

-

PrepChem.com (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16096, 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

- Google Patents (2015). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.

-

NIST (n.d.). Benzoic acid, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses (1923). m-NITROBENZOIC ACID. Org. Synth. 1923, 3, 73. Retrieved from [Link]

Sources

- 1. This compound | C9H9NO4 | CID 257257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 27022-97-5 | FD70544 [biosynth.com]

- 3. chemsavers.com [chemsavers.com]

- 4. This compound | 27022-97-5 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]

- 9. luminixhealth.com [luminixhealth.com]

- 10. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 12. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-3-nitrobenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of this compound in various organic solvents. As a crucial parameter in process chemistry, formulation development, and analytical method design, a thorough understanding of this compound's solubility is paramount for scientists in the pharmaceutical and chemical industries. This document delves into the physicochemical properties of this compound, theoretical principles governing its solubility, a predictive solubility profile, and a detailed, field-proven experimental protocol for its determination.

The Central Role of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a critical physical property that influences its behavior in various stages of research and development. From the selection of a suitable reaction medium in organic synthesis to the bioavailability of a drug product, solubility data informs crucial decisions. In drug development, poor aqueous solubility is a major hurdle, and understanding solubility in organic solvents is key to developing effective formulation strategies such as crystallization, and for purification processes.

1.1. This compound: A Versatile Chemical Intermediate

This compound is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules, including pharmaceuticals and specialty chemicals.[1] Its molecular structure, featuring a carboxylic acid group, a nitro group, and two methyl groups on a benzene ring, imparts a unique combination of polarity and reactivity. A comprehensive understanding of its solubility is therefore essential for its effective utilization.

Physicochemical Characteristics of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of both a polar carboxylic acid group and a polar nitro group, contrasted with the nonpolar dimethylated benzene ring, suggests a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C9H9NO4 | [2][3] |

| Molecular Weight | 195.17 g/mol | [2][4] |

| Boiling Point | 352.6 °C | [1][4] |

| Flash Point | 156 °C | [1][5] |

| pKa | (Predicted to be lower than benzoic acid's pKa of 4.2 due to the electron-withdrawing nitro group) | [6][7] |

| Polarity | Polar, due to the carboxylic acid and nitro functional groups. | [6] |

The "Like Dissolves Like" Principle: A Deeper Dive

The adage "like dissolves like" serves as a fundamental guideline for predicting solubility.[8] This principle is rooted in the intermolecular forces between the solute and solvent molecules. For this compound, the key interactions to consider are:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar nitro and carboxylic acid groups can engage in dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The nonpolar aromatic ring and methyl groups will interact via van der Waals forces with nonpolar solvents.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions will determine the extent of solubility.

Anticipated Solubility of this compound in a Range of Organic Solvents

| Solvent | Polarity | Hydrogen Bonding Capability | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Yes | High | The polar nature and hydrogen bonding ability of methanol will effectively solvate the carboxylic acid and nitro groups. |

| Ethanol | Polar Protic | Yes | High | Similar to methanol, ethanol is an excellent solvent for polar, hydrogen-bonding solutes. |

| Acetone | Polar Aprotic | Acceptor | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds make it a good solvent. |

| Ethyl Acetate | Moderately Polar | Acceptor | Moderate | The ester group can interact with the solute, but its overall polarity is lower than that of alcohols and acetone. |

| Dichloromethane | Moderately Polar | No | Low to Moderate | While polar, the lack of hydrogen bonding ability limits its effectiveness in solvating the carboxylic acid group. |

| Toluene | Nonpolar | No | Low | The nonpolar nature of toluene is a poor match for the polar functional groups of the solute. |

| Hexane | Nonpolar | No | Very Low | As a nonpolar alkane, hexane is not expected to be a good solvent for this polar compound. |

A Rigorous Protocol for Determining Equilibrium Solubility: The Shake-Flask Method

To obtain accurate and reliable solubility data, a standardized experimental procedure is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[11]

5.1. Rationale for the Shake-Flask Method

This method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility in a given solvent at a specific temperature. The key is to ensure that an excess of the solid is present to maintain a saturated solution throughout the experiment.

5.2. Detailed Step-by-Step Experimental Protocol

-

Preparation of Materials:

-

Accurately weigh a sufficient amount of this compound. An excess is required to ensure a saturated solution.

-

Prepare the desired organic solvents of high purity.

-

Use calibrated analytical equipment, including an analytical balance, volumetric flasks, and pipettes.

-

-

Equilibration:

-

Add a known volume of the selected organic solvent to a series of glass vials or flasks.

-

Add an excess of this compound to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).[11]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

5.3. Analytical Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying the concentration of the dissolved solute.

-

Method Development: Develop a stability-indicating HPLC method with a suitable mobile phase and a stationary phase (e.g., C18 column) that provides good peak shape and resolution for this compound.

-

Calibration: Prepare a series of calibration standards of known concentrations and generate a calibration curve.

-

Sample Analysis: Inject the diluted samples and determine the concentration of this compound by comparing the peak area to the calibration curve.

5.4. Data Analysis and Reporting

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

The results should be reported as the mean and standard deviation of at least three replicate experiments for each solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Concluding Remarks

This technical guide has provided a multifaceted overview of the solubility of this compound in organic solvents. By integrating theoretical principles with a practical and robust experimental protocol, researchers and scientists are better equipped to handle this important chemical intermediate. Accurate solubility data is not merely a physical constant but a cornerstone of efficient and successful research and development in the chemical and pharmaceutical sciences. Future work should focus on generating comprehensive experimental data across a wider range of solvents and temperatures to further enrich our understanding of this compound's behavior.

References

- Vertex AI Search. (n.d.). DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Biosynth. (n.d.). This compound | 27022-97-5 | FD70544.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- CymitQuimica. (n.d.). This compound.

- ECHEMI. (n.d.). This compound Formula - 27022-97-5.

- ChemicalBook. (2023, December 28). Reactivity and Polarity of 3-Nitrobenzoic acid.

-

Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

- ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Benchchem. (n.d.). Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide.

-

ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

- Luminix Health. (n.d.). This compound.

Sources

- 1. This compound | 27022-97-5 | FD70544 [biosynth.com]

- 2. This compound | C9H9NO4 | CID 257257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. luminixhealth.com [luminixhealth.com]

- 6. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. chem.ws [chem.ws]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

spectroscopic data of 2,5-Dimethyl-3-nitrobenzoic acid (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethyl-3-nitrobenzoic Acid

Introduction

This compound (C₉H₉NO₄, Molar Mass: 195.17 g/mol [1][2][3]) is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry and drug discovery pipelines. As with any novel or specialized chemical entity, unambiguous structural confirmation is paramount. This guide serves as a comprehensive technical resource for researchers and scientists, detailing the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a predictive and interpretive framework, grounded in established spectroscopic principles. We will explore the theoretical underpinnings of each technique, present detailed protocols for data acquisition, and interpret the predicted data to construct a complete and validated structural profile of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The substitution pattern on the benzene ring of this compound—featuring an electron-withdrawing nitro group, an electron-withdrawing carboxylic acid group, and two electron-donating methyl groups—creates a distinct and predictable set of chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal signals for the two aromatic protons and the two methyl groups. The chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group (NO₂) is a strong de-shielding group (causing downfield shifts), particularly at the ortho and para positions, due to its inductive and resonance electron-withdrawing nature.[4][5] The carboxylic acid (COOH) group is also de-shielding. Conversely, the methyl (CH₃) groups are weakly shielding (causing upfield shifts).

Based on this, we can predict the following signals, assuming a standard solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Singlet, Broad | 1H | COOH | The acidic proton of a carboxylic acid is typically found far downfield and is often broad due to hydrogen exchange.[6] |

| ~7.85 | Doublet (d) | 1H | H-4 | This proton is ortho to the strongly de-shielding nitro group, resulting in a significant downfield shift. It will appear as a doublet due to coupling with H-6. |

| ~7.65 | Doublet (d) | 1H | H-6 | This proton is ortho to the carboxylic acid group and meta to the nitro group. It is less de-shielded than H-4. It will appear as a doublet due to coupling with H-4. |

| ~2.50 | Singlet | 3H | 5-CH₃ | This methyl group is para to the nitro group and will be slightly de-shielded compared to a standard toluene methyl group. |

| ~2.35 | Singlet | 3H | 2-CH₃ | This methyl group is ortho to the carboxylic acid group and meta to the nitro group. Its chemical shift is influenced by both adjacent groups. |

Diagram: Molecular Structure and Proton Assignments

Caption: Key fragmentation steps for deprotonated this compound.

Experimental Protocol for LC-MS

This protocol couples liquid chromatography (for purification) with mass spectrometry (for detection).

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile, ramping to 95% acetonitrile over several minutes. The formic acid aids in protonation for positive mode, but analysis is often still successful in negative mode.

-

-

MS Detection (ESI):

-

Set the ion source to negative ion mode.

-

Optimize source parameters such as capillary voltage (~3-4 kV), desolvation gas flow, and temperature to achieve a stable spray and maximum ion intensity for the target compound.

-

Acquire data in full scan mode (e.g., m/z 50-500) to detect the [M-H]⁻ ion.

-

Perform a separate data-dependent MS/MS experiment where the instrument automatically selects the most intense ion (the [M-H]⁻ at m/z 194.05) for fragmentation, and records the resulting fragment ion spectrum.

-

Conclusion

The structural elucidation of this compound is readily achievable through a synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra will confirm the precise arrangement of substituents on the aromatic ring. The IR spectrum will provide unambiguous evidence for the critical carboxylic acid and nitro functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, while MS/MS fragmentation patterns will corroborate the structural assignments. By following the detailed protocols and interpretive frameworks presented in this guide, researchers can confidently verify the identity and purity of this compound.

References

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Berziņš, A., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]

-

Berziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. UCL Discovery. Available at: [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. Available at: [Link]

-

Camps, F., et al. (1967). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

University of Calgary. Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

-

LibreTexts. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. LibreTexts. Available at: [Link]

-

MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

-

NIH. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Center for Biotechnology Information. Available at: [Link]

-

YouTube. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. Available at: [Link]

-

PubChem. (2024). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. Available at: [Link]

-

SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

ResearchGate. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available at: [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. Available at: [Link]

-

NIST. Benzoic acid, 4-nitro-. NIST WebBook. Available at: [Link]

-

MassBank. (2020). 4-Nitrobenzoic acid. MassBank. Available at: [Link]

-

SpectraBase. 2,5-Dimethyl-4-nitrobenzoic acid. SpectraBase. Available at: [Link]

-

Luminix Health. This compound. Luminix Health. Available at: [Link]

-

NIH. (2013). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. ResearchGate. Available at: [Link]

-

Transtutors. (2024). IR spectrum of methyl-3-nitrobenzoate. Transtutors. Available at: [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. This compound | C9H9NO4 | CID 257257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. luminixhealth.com [luminixhealth.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Thermal Stability of 2,5-Dimethyl-3-nitrobenzoic Acid

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, the nitroaromatic scaffold remains a cornerstone for building complex molecular architectures. 2,5-Dimethyl-3-nitrobenzoic acid is one such intermediate, offering a versatile platform for creating novel active pharmaceutical ingredients (APIs).[1] However, the very features that make nitroaromatic compounds chemically useful—the electron-withdrawing nature and energetic potential of the nitro group—also introduce inherent risks. Thermal instability is a critical parameter that dictates not only the safety of handling and storage but also the viability of manufacturing processes. A failure to comprehensively understand a compound's response to thermal stress can lead to catastrophic thermal runaway events.[2]

This guide provides a robust framework for characterizing the thermal stability of this compound. While specific, verified thermal decomposition data for this exact molecule is not extensively published in peer-reviewed literature, this document outlines the authoritative, industry-standard methodologies required to generate such critical data. By leveraging established principles from analogous compounds, namely the isomers of nitrobenzoic acid, we present a self-validating system of protocols and data interpretation that ensures the highest degree of scientific integrity and safety.[2][3] This is not merely a list of procedures, but a strategic guide to proactive risk assessment for researchers, scientists, and drug development professionals.

Foundational Knowledge: What the Data Sheets Tell Us (and What They Don't)

A review of available Safety Data Sheets (SDS) for this compound reveals a consistent, yet incomplete, safety profile. The compound is classified as a skin, eye, and respiratory irritant.[4] Critically, under the section for stability and reactivity, it is noted as "Stable under recommended storage conditions."[5] However, specific data such as the decomposition temperature or the potential for hazardous reactions are listed as "not available."[5] Upon combustion, hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx), are expected.[5][6]

This informational gap is precisely what necessitates a rigorous experimental approach. The absence of data cannot be mistaken for the absence of risk. The presence of the nitro group on the benzoic acid backbone strongly suggests that the compound is energetic and will decompose exothermically.[2]

The Tripartite Strategy for Thermal Hazard Assessment

To build a comprehensive thermal profile, a multi-technique approach is essential. No single method can capture the full picture of a substance's thermal behavior. Our strategy relies on three pillars of thermal analysis, each providing unique and complementary data.

-

Differential Scanning Calorimetry (DSC): This is our first-line screening tool. DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[7][8] It is exceptionally effective for determining the onset temperature of decomposition (T_onset) and quantifying the total energy released during decomposition (the heat of decomposition, ΔH_d). This gives us a primary indication of the compound's energetic potential.

-

Thermogravimetric Analysis (TGA): TGA provides quantitative information on the mass changes of a sample as a function of temperature or time.[9] By tracking mass loss, we can identify the temperature ranges over which decomposition occurs and determine if the process happens in single or multiple steps. When coupled with DSC, it helps to correlate energy release with specific mass loss events.

-

Accelerating Rate Calorimetry (ARC): The gold standard for thermal hazard assessment, ARC simulates a worst-case, adiabatic (no heat loss) scenario.[10][11] This technique is crucial for determining the potential for a thermal runaway reaction. By detecting the onset of self-heating under adiabatic conditions, the ARC provides critical kinetic data, including the Time to Maximum Rate (TMR), which is vital for defining safe storage and operating temperatures.[12]

Caption: Logical workflow for comprehensive thermal stability assessment.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating. They are adapted from established methodologies used for the thermal analysis of nitrobenzoic acid isomers.[2][13]

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (T_onset) and heat of decomposition (ΔH_d) of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure resistant gold-plated or stainless steel crucible.

-

Crucible Sealing: Hermetically seal the crucible to contain any evolved gases and prevent mass loss during the initial phase of the experiment, ensuring the measured heat flow corresponds to the contained system.

-

Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.

-

Atmosphere: Purge the sample chamber with an inert nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Thermal Program:

-

Equilibrate the system at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 5 °C/min. Causality: This heating rate is slow enough to ensure good resolution of thermal events but fast enough for practical experimental times. Multiple heating rates (e.g., 1, 2, 5, 8 °C/min) can be run to determine kinetic parameters like activation energy using methods such as the Kissinger equation.[3]

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Determine the extrapolated onset temperature (T_onset) of the main exothermic peak.

-

Integrate the area of the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g.

-

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of mass loss and identify decomposition stages.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an alumina crucible. Causality: An open crucible is used to allow decomposition gases to escape so that mass loss can be accurately measured.

-

Instrument Setup: Place the sample crucible onto the TGA balance.

-

Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the system at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 5 °C/min.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature (°C).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss.

-

Caption: Standard workflow for DSC and TGA screening experiments.

Protocol 3: Accelerating Rate Calorimetry (ARC)

Objective: To evaluate thermal stability and runaway potential under adiabatic conditions.[10]

Methodology:

-

Sample Preparation: Load a precisely known mass (e.g., 1-5 g) of the sample into a robust, spherical sample bomb made of a non-reactive material (e.g., titanium or stainless steel).

-

System Assembly: Fit the bomb with a pressure transducer and thermocouple, then place it inside the adiabatic calorimeter chamber.

-

Instrument Protocol (Heat-Wait-Search Mode):

-

Heat: The system heats the sample to a starting temperature (e.g., 60 °C) and holds it for a stabilization period (e.g., 15 minutes).

-

Wait: The system waits for thermal equilibrium to be established between the sample and its surroundings.

-

Search: The instrument monitors the sample's self-heating rate. If the rate is below a set threshold (e.g., 0.02 °C/min), the system deems the sample stable at that temperature.

-

The system then increases the temperature by a set increment (e.g., 5 °C) and repeats the Heat-Wait-Search cycle.

-

-

Exotherm Detection: When the self-heating rate exceeds the detection threshold, the instrument switches to adiabatic mode. The heaters in the calorimeter chamber match the sample temperature precisely, preventing any heat loss to the environment.

-

Data Acquisition: The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete.

-

Data Analysis: Plot temperature vs. time and pressure vs. time. From these plots, determine the onset temperature of self-heating, the maximum temperature and pressure, and calculate the Time to Maximum Rate (TMR).

Data Interpretation & Hypothetical Hazard Profile

Based on the analysis of nitrobenzoic acid isomers, we can anticipate the type of data that would be generated for this compound.[2] The presence of two electron-donating methyl groups on the ring may influence the stability compared to the unsubstituted parent compounds, but the fundamental exothermic decomposition is expected.

The data below is illustrative and hypothetical , representing a realistic outcome of the proposed experimental plan.

| Parameter | Symbol | Analytical Method | Hypothetical Value | Significance |

| Onset Decomposition Temp. | T_onset | DSC, ARC | 175 °C | Temperature at which significant exothermic decomposition begins. |

| Peak Decomposition Temp. | T_peak | DSC | 200 °C | Temperature of the maximum rate of heat release in the DSC scan. |

| Heat of Decomposition | ΔH_d | DSC | -450 J/g | Total energy released; a higher magnitude indicates greater hazard potential. |

| Primary Mass Loss Range | - | TGA | 160 - 220 °C | Temperature window where the majority of decomposition occurs. |

| Time to Maximum Rate (from onset) | TMR_ad | ARC | 24 hours | Time for a runaway reaction to reach its maximum velocity from the onset temperature under adiabatic conditions. |

| Self-Accelerating Decomp. Temp. | SADT | ARC (calculated) | ~160 °C | Lowest temperature at which the substance could undergo self-accelerating decomposition in its transport packaging. |

Conclusions and Authoritative Recommendations

A thorough investigation into the thermal stability of this compound is not merely an academic exercise; it is a fundamental pillar of process safety and responsible chemical handling. The provided framework, utilizing DSC, TGA, and ARC, represents the industry-standard approach for generating the necessary data to perform a comprehensive hazard assessment.

Based on the anticipated energetic nature of this compound, the following recommendations are paramount:

-

Storage: The compound should be stored in a cool, well-ventilated area, away from sources of heat, ignition, and incompatible materials like strong oxidizing agents and bases.[4] Storage temperatures should not exceed a conservative limit, well below the determined onset temperature. Based on analogous compounds, a storage temperature not exceeding 165 °C is a reasonable preliminary guideline, pending experimental data.[14]

-

Handling: Use personal protective equipment, including gloves and safety glasses, and handle only in well-ventilated areas or under a chemical fume hood to avoid inhalation of dust. Avoid creating dust, as fine powders of organic materials can pose a dust explosion risk.[15]

-

Process Scale-Up: The kinetic data generated from ARC is indispensable for chemical engineers designing larger-scale reactions. This data is used to model potential runaway scenarios, design adequate cooling systems, and engineer pressure relief systems to prevent catastrophic vessel failure.

By rigorously applying the principles and protocols outlined in this guide, researchers and developers can ensure that this compound is utilized not only for its synthetic potential but with the highest commitment to safety and scientific integrity.

References

-

Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available at: [Link]

-

(PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. Available at: [Link]

-

MSDS of this compound. Capot Chemical. Available at: [Link]

-

ICSC 1684 - 4-NITROBENZOIC ACID. International Chemical Safety Cards (ICSCs). Available at: [Link]

-

analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid. SciELO. Available at: [Link]

-

Accelerating Rate Calorimetry (ARC). Prime Process Safety Center. Available at: [Link]

-

Adiabatic Calorimeter / Accelerating Rate Calorimeter. Labcompare.com. Available at: [Link]

-

Accelerating Rate Calorimeter (ARC). Belmont Scientific. Available at: [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central. Available at: [Link]

-

Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. Available at: [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. Available at: [Link]

Sources

- 1. This compound | 27022-97-5 | FD70544 [biosynth.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.com [capotchem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. torontech.com [torontech.com]

- 10. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 11. labcompare.com [labcompare.com]

- 12. belmontscientific.com [belmontscientific.com]

- 13. scielo.br [scielo.br]

- 14. benchchem.com [benchchem.com]

- 15. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]

A Technical Guide to the Structural Elucidation of 2,5-Dimethyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Uncharted – A Roadmap to Crystal Structure Determination

The precise three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a molecule's physicochemical properties, influencing everything from solubility and stability to bioavailability. While the molecular formula of 2,5-Dimethyl-3-nitrobenzoic acid (C₉H₉NO₄) is known, a definitive, publicly accessible crystal structure has yet to be deposited in crystallographic databases such as the Cambridge Structural Database (CSD).

This guide, therefore, pivots from a descriptive analysis of a known structure to a prescriptive, in-depth protocol for its determination. We will navigate the entire workflow, from the synthesis of the target compound and the cultivation of high-quality single crystals to the intricacies of single-crystal X-ray diffraction (SC-XRD) and the subsequent analysis of the yet-to-be-determined crystal structure. This document serves as both a practical methodology and a forward-looking exploration of the anticipated structural features of this compound, grounded in the established principles of crystallography and the known behavior of related substituted benzoic acids.

Synthesis and Crystallization: From Molecule to Monocrystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2,5-dimethylbenzoic acid. The directing effects of the carboxyl and methyl groups on the aromatic ring will guide the regioselectivity of the nitration.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylbenzoic acid in a suitable solvent such as concentrated sulfuric acid at 0-5 °C in an ice bath.

-

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature to control the reaction rate and minimize side products.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield purified this compound.

Crystallization Methodologies

The growth of a single crystal suitable for SC-XRD is often the most challenging step. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The gradual diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow for SC-XRD

The following protocol outlines the key steps in a typical SC-XRD experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

-

Diffractometer Setup: The mounted crystal is placed on the diffractometer. The X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector are positioned. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal through a series of orientations.

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

-

Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or Patterson synthesis, implemented in software packages like SHELXT.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization algorithm (e.g., in SHELXL). This process minimizes the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.

Anticipated Structural Features of this compound

While the precise crystal structure is unknown, we can hypothesize about its key features based on the molecular structure and data from related compounds.

Molecular Geometry

The molecular structure will feature a benzene ring substituted with a carboxylic acid group, a nitro group, and two methyl groups. Steric hindrance between the substituents will likely lead to some out-of-plane twisting of the carboxylic acid and nitro groups relative to the benzene ring.

Table 1: Expected Crystallographic Data Summary (Hypothetical)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Molecules per unit cell (Z) | 2, 4, or 8 |

| Data Collection Temp. | 100 K |

Intermolecular Interactions

The crystal packing is expected to be dominated by hydrogen bonding and potentially other weak intermolecular interactions.

-

Hydrogen Bonding: Carboxylic acids commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a highly probable motif in the crystal structure of this compound. Weak C-H···O interactions involving the methyl groups and the nitro or carboxyl oxygen atoms may also be present.[1]

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Caption: Anticipated intermolecular interactions.

Conclusion: A Path Forward

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional arrangement of this molecule. The anticipated structural features, including the formation of carboxylic acid dimers and other intermolecular interactions, provide a basis for the interpretation of the experimental results. The determination of this crystal structure will be a valuable contribution to the fields of crystal engineering and pharmaceutical science.

References

-

Reorganized, weak C–H⋯O interactions directly modify the mechanical properties and compaction performance of a series of nitrobenzoic acids. CrystEngComm. [Link]

-

Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis. The Journal of Physical Chemistry A. [Link]

-

The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Zeitschrift für Kristallographie - Crystalline Materials. [Link]

-

This compound | C9H9NO4 | CID 257257. PubChem. [Link]

Sources

discovery and history of 2,5-Dimethyl-3-nitrobenzoic acid

An In-depth Technical Guide on the Discovery and History of 2,5-Dimethyl-3-nitrobenzoic Acid

Executive Summary

This compound (CAS No. 27022-97-5) is a substituted aromatic carboxylic acid of significant interest as a versatile chemical intermediate.[1] While its specific discovery is not prominently documented in seminal literature, its synthesis is rooted in the foundational principles of electrophilic aromatic substitution, a cornerstone of organic chemistry. The primary route to this molecule involves the nitration of 2,5-dimethylbenzoic acid, a process that presents notable challenges in regioselectivity due to the competing directing effects of the activating methyl groups and the deactivating carboxylic acid moiety. This guide provides a comprehensive analysis of the compound's physicochemical properties, the mechanistic basis for its synthesis, a detailed experimental protocol derived from established methodologies for analogous structures, and an exploration of its contemporary relevance. Specifically, we will discuss the emerging role of the nitrobenzoic acid scaffold in the development of novel therapeutics, such as prodrugs for the treatment of tuberculosis, highlighting the compound's potential value to researchers in medicinal chemistry and drug development.[2][3]

Physicochemical and Spectroscopic Profile